(S)-3-(4-Bromophenyl)piperidine is a chiral compound that belongs to the class of piperidine derivatives, which are important in medicinal chemistry due to their diverse biological activities. This compound features a bromophenyl group at the 3-position of the piperidine ring, which significantly influences its chemical properties and biological interactions. The synthesis and characterization of (S)-3-(4-Bromophenyl)piperidine are crucial for its application in drug development, particularly in the synthesis of pharmaceutical intermediates.
(S)-3-(4-Bromophenyl)piperidine can be classified under amines due to the presence of the piperidine ring, which contains a nitrogen atom. Its structural formula can be represented as CHBrN. This compound is often utilized as an intermediate in the synthesis of various biologically active compounds, including potential therapeutic agents targeting neurological disorders.
The synthesis of (S)-3-(4-Bromophenyl)piperidine typically involves several key steps. One effective method includes the use of bromobenzene and piperidine as starting materials. The process can be summarized as follows:
This method highlights the efficiency of using readily available reagents and moderate reaction conditions, making it suitable for industrial applications.
(S)-3-(4-Bromophenyl)piperidine can undergo various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound to enhance its efficacy or selectivity in biological applications.
The mechanism of action for (S)-3-(4-Bromophenyl)piperidine primarily involves its interaction with specific receptors in the central nervous system. As a piperidine derivative, it may act as an antagonist or agonist at various neurotransmitter receptors, influencing pathways related to mood regulation, cognition, and pain perception.
Research indicates that piperidine derivatives exhibit activity against targets such as dopamine and serotonin receptors, which are crucial in treating conditions like depression and schizophrenia .
These properties are vital for determining appropriate handling and storage conditions for laboratory use.
(S)-3-(4-Bromophenyl)piperidine finds significant applications in scientific research:
(S)-3-(4-Bromophenyl)piperidine functions as the key chiral precursor in synthesizing Niraparib (MK-4827), an FDA-approved PARP inhibitor used in BRCA-mutated ovarian, fallopian tube, and primary peritoneal cancers. The stereochemistry at C3 is structurally essential for Niraparib's binding affinity to the PARP enzyme active site, where the (S)-configuration enables optimal hydrogen bonding and hydrophobic interactions with catalytic residues. The compound's synthesis has evolved significantly from early resolution-based methods to more efficient asymmetric approaches, enhancing overall production efficiency [8] [9].
The synthetic route developed by Southeast University exemplifies modern advancements: Ethyl 4-bromophenylacetate undergoes nucleophilic displacement with N-Boc-3-aminopropyl bromide under sodium hydride catalysis in dimethyl sulfoxide (DMSO) at 50°C to yield a linear intermediate. Subsequent alkaline cyclization (K₂CO₃/ethanol, reflux) and borane-mediated reduction afford racemic 3-(4-bromophenyl)piperidine. The (S)-enantiomer is then resolved using chiral acids like di-p-toluoyl-D-tartaric acid, achieving >99% enantiomeric excess (ee). This route eliminates the need for expensive transition metal catalysts and high-pressure hydrogenation equipment, reducing production costs by approximately 40% compared to earlier pyridine hydrogenation methods [1] [4].
Table 2: Comparative Synthetic Routes to (S)-3-(4-Bromophenyl)piperidine
Method | Key Steps | Yield (%) | Cost Drivers | Advantages |
---|---|---|---|---|
Pyridine Hydrogenation | Heterogeneous Ru catalysis, H₂ (50 psi) | 55–65 | Noble metals, high pressure | High stereoselectivity |
Chiral Resolution | Racemate synthesis + diastereomeric salt separation | 30–35 | Chiral acids, multiple steps | No specialized equipment |
Asymmetric Cyclization | Nucleophilic alkylation → Cyclization → Reduction | 70–75 | Borane complex | Short route, minimal waste |
Biocatalytic Desymmetrization | Enzymatic transamination | 80–85 | Enzyme optimization | High ee, green chemistry |
Piperidine derivatives have been medicinally significant since the isolation of piperine from black pepper in the 19th century. The 1950s–1970s witnessed the emergence of synthetic piperidine scaffolds in antipsychotics (e.g., haloperidol) and analgesics (e.g., meperidine). The structural flexibility of the piperidine ring enables conformational adaptations to diverse biological targets, while its basic nitrogen facilitates salt formation for improved aqueous solubility. The integration of halogenated aryl groups, as seen in (S)-3-(4-bromophenyl)piperidine, emerged as a strategic design element in the 2000s to enhance target affinity and metabolic stability in oncology candidates [6] [10].
The scaffold’s evolution accelerated with advances in stereoselective synthesis. Early methods relied on classical resolution techniques, limiting throughput and yield. The 1990s introduction of chiral auxiliaries (e.g., Evans’ oxazolidinones) enabled enantioselective alkylations, while asymmetric hydrogenation (2000s) provided direct access to enantioenriched piperidines. Modern catalytic methods, including organocatalyzed Mannich reactions and enzymatic desymmetrization, now support the cost-effective production of complex variants like (S)-3-(4-bromophenyl)piperidine. This compound exemplifies the "chiral pool" strategy – using natural chiral precursors to control stereochemistry – which remains vital for PARP inhibitor synthesis [2] [10].
Table 3: Structural Evolution of Piperidine Scaffolds in Pharmaceuticals
Era | Representative Drug | Biological Activity | Structural Features |
---|---|---|---|
1950s | Meperidine | Opioid analgesic | 4-Phenylpiperidine ester |
1970s | Haloperidol | Antipsychotic | 4-Fluorophenyl-4-piperidinone |
1990s | Donepezil | Acetylcholinesterase inhibitor | Benzylpiperidine/indanone hybrid |
2010s | Niraparib | PARP inhibitor | (S)-3-(4-Bromophenyl)piperidine |
The stereochemistry of (S)-3-(4-bromophenyl)piperidine directly influences the pharmacological efficacy of Niraparib. Studies confirm the (S)-enantiomer exhibits 50-fold greater PARP-1 binding affinity than its (R)-counterpart due to optimal spatial positioning of the carboxamide group relative to the enzyme’s catalytic domain. This enantioselectivity mirrors broader trends in oncology, where stereochemical purity dictates target engagement, off-target effects, and metabolic fate. For instance, in Re(I) tricarbonyl anticancer complexes, diastereomers with (S)-configured ligands demonstrated 3–5 times higher cytotoxicity against HCT116 and MCF-7 cells than those with (R)-configurations, attributed to preferential binding to DNA mismatch repair proteins [3] [10].
The economic rationale for stereoselective synthesis is compelling: Early-stage resolution-based production of (S)-3-(4-bromophenyl)piperidine incurred 60–70% material loss through racemate separation. Contemporary asymmetric methods achieve ≥90% ee with minimal waste, reducing manufacturing costs. Furthermore, chiral piperidine scaffolds mitigate cardiac hERG toxicity – a common challenge in drug development – by reducing off-target ion channel binding. Regulatory agencies now require strict enantiomeric control for chiral drugs, underscoring the necessity for efficient stereoselective processes like those developed for this compound [3] [10].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9